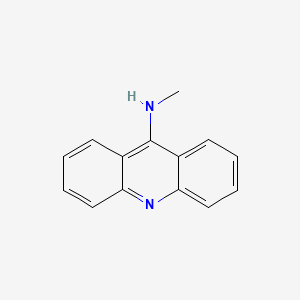
9-(Methylamino)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Methylamino)acridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an acridine core with a methylamino group attached at the 9th position, which imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methylamino)acridine typically involves the introduction of a methylamino group to the acridine core. One common method is the reaction of acridine with methylamine under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions: 9-(Methylamino)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridine compounds, each with distinct chemical and biological properties.
科学研究应用
9-(Methylamino)acridine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Acts as a fluorescent dye for staining biological samples and studying cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 9-(Methylamino)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerase, leading to apoptosis and cell death in cancer cells. The compound’s interaction with DNA and related enzymes is a key factor in its biological activity.
相似化合物的比较
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase.
Proflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Uniqueness: 9-(Methylamino)acridine is unique due to the presence of the methylamino group, which enhances its chemical reactivity and biological activity compared to other acridine derivatives. This modification allows for more targeted interactions with DNA and enzymes, making it a promising candidate for therapeutic applications.
属性
CAS 编号 |
22739-29-3 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
N-methylacridin-9-amine |
InChI |
InChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16) |
InChI 键 |
BSDDSRKVZZVVQX-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)

![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
![5h-Cyclopenta[d]pyrimidine](/img/structure/B11770902.png)

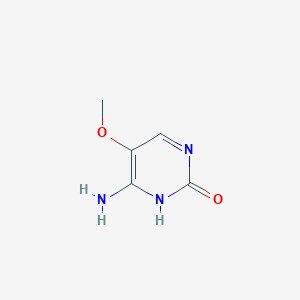

![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
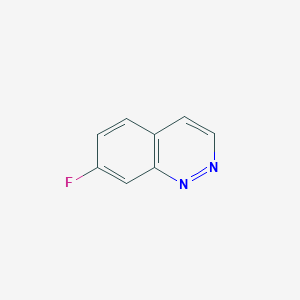


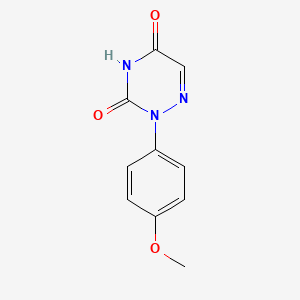
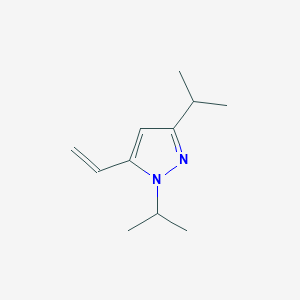
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
